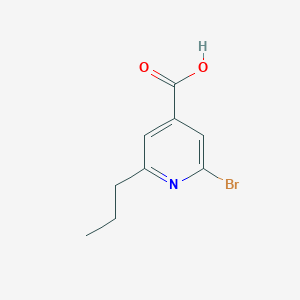

2-Bromo-6-propylpyridine-4-carboxylic acid

Description

The Pyridine (B92270) Scaffold: Fundamental Significance in Contemporary Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and fundamentally important scaffold in organic chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom, render the ring electron-deficient and distinguish its reactivity from that of benzene. This inherent reactivity, combined with its capacity for hydrogen bonding and its role as a bioisostere for various functional groups, has cemented its status as a "privileged scaffold" in medicinal chemistry. nih.gov

The pyridine nucleus is a core component in a vast array of natural products, including vitamins like niacin (nicotinic acid) and pyridoxine, as well as numerous alkaloids. nih.gov Furthermore, its presence is prominent in a multitude of FDA-approved drugs, where it often plays a critical role in binding to biological targets, improving solubility, and fine-tuning pharmacokinetic properties. Its derivatives are not only integral to pharmaceuticals but also find diverse applications as ligands in catalysis, components in functional materials, and key intermediates in the agrochemical industry.

Chemical Landscape of Brominated Pyridine Derivatives

The introduction of a bromine atom onto the pyridine scaffold dramatically expands its synthetic utility. Brominated pyridines are highly valued as versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine (C-Br) bond. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, acts as a reactive handle for a wide range of transition metal-catalyzed cross-coupling reactions.

Modern synthetic methodologies, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, heavily rely on aryl halides like bromopyridines to construct complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The reactivity of a bromopyridine is influenced by the position of the bromine atom and the nature of other substituents on the ring. For instance, a bromine at the 2- or 6-position, adjacent to the ring nitrogen, exhibits distinct reactivity profiles compared to one at the 3- or 4-position. idexlab.com This allows for selective and controlled functionalization, making brominated pyridines indispensable building blocks for creating libraries of complex molecules for drug discovery and materials science.

Positioning of 2-Bromo-6-propylpyridine-4-carboxylic Acid within Heterocyclic Chemistry

This compound is a polysubstituted heterocyclic compound that integrates several key functional elements, positioning it as a molecule of significant synthetic potential. Its structure is based on the pyridine-4-carboxylic acid (isonicotinic acid) framework, an important isomer in its own right. wikipedia.orgwikipedia.org The molecule is characterized by three distinct functional regions:

The Pyridine-4-carboxylic Acid Core : The carboxylic acid group at the 4-position provides a site for derivatization into esters, amides, and other functional groups, and can participate in hydrogen bonding or coordinate with metal ions. nih.gov

The C2-Bromo Substituent : This bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, alkyl, or alkynyl groups to build molecular complexity. rsc.orgacs.org

This trifunctional arrangement makes this compound a highly versatile building block, where each functional group can potentially be addressed with chemoselective reactions. While specific research on this exact molecule is not widely published, its properties and potential reactivity can be inferred from closely related, well-studied analogues.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Reported Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| 2-Bromopyridine-4-carboxylic acid | C6H4BrNO2 | 202.01 | 217-220 | 66572-56-3 sigmaaldrich.com |

| 4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | 202.01 | - | 30766-03-1 nih.gov |

| 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | 280.90 | - | 2016-99-1 nih.gov |

Current State of Research on Pyridine-4-Carboxylic Acids and Brominated Analogues

Current research into pyridine-4-carboxylic acids (isonicotinic acids) and their derivatives is vibrant and multifaceted. In medicinal chemistry, these scaffolds are continuously explored for the development of new therapeutic agents, including enzyme inhibitors and receptor modulators. nih.gov The carboxylic acid moiety is often crucial for biological activity, acting as a key binding element to protein targets. nih.gov Methods for the derivatization of the carboxyl group are well-established, allowing for the synthesis of diverse libraries of compounds for screening. researchgate.net In materials science, pyridine-4-carboxylic acids are used as organic linkers in the construction of metal-organic frameworks (MOFs), where the nitrogen atom and the carboxylate group coordinate to metal centers to form extended, porous structures. acs.org

Research on brominated pyridine analogues is heavily focused on their application in synthetic methodology. The development of novel and more efficient catalytic systems for cross-coupling reactions involving bromopyridines is an active area of investigation. researchgate.netresearchgate.net These efforts aim to broaden the substrate scope, improve reaction yields, and conduct transformations under milder, more environmentally friendly conditions. The selective functionalization of di- or tri-substituted pyridines, where different positions can be addressed sequentially, is of particular strategic importance for the efficient construction of complex target molecules. google.com

Strategic Research Objectives for this compound

Given the lack of extensive dedicated research on this compound, several strategic objectives can be outlined to explore its potential and establish its value in organic synthesis:

Development of Efficient Synthetic Routes: A primary objective is to establish a robust and scalable synthesis for the title compound. This would likely involve strategies such as the selective bromination and alkylation of a suitable pyridine precursor or the construction of the substituted ring system from acyclic precursors.

Exploration as a Synthetic Building Block: A key research direction is to systematically investigate its reactivity. This includes exploring its participation in a variety of palladium-catalyzed cross-coupling reactions at the C2-bromo position and the selective derivatization of the C4-carboxylic acid. Demonstrating its utility in the synthesis of more complex, value-added molecules would be a crucial outcome.

Physicochemical and Spectroscopic Characterization: A thorough characterization of its physical and chemical properties is essential. This includes detailed analysis using NMR, IR, and mass spectrometry, as well as determination of properties like pKa and solubility, to create a foundational dataset for future research and applications.

Investigation in Medicinal and Materials Chemistry: Based on its structural features, future research could explore its potential as a scaffold for new pharmaceutical agents or as a functional linker in the design of novel coordination polymers and metal-organic frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

2-bromo-6-propylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H10BrNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5H,2-3H2,1H3,(H,12,13) |

InChI Key |

WQEKHFFCDTWYML-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CC(=C1)C(=O)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Propylpyridine 4 Carboxylic Acid

Retrosynthetic Disconnections and Identification of Key Synthon Precursors

Retrosynthetic analysis is a powerful strategy for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 2-bromo-6-propylpyridine-4-carboxylic acid, several logical disconnections can be proposed, each suggesting a different synthetic approach.

The primary disconnections involve the carbon-heteroatom and carbon-carbon bonds connecting the substituents to the pyridine (B92270) ring:

C4-COOH bond disconnection: This is a common strategy, as numerous methods exist for introducing a carboxyl group. This disconnection leads to a 2-bromo-6-propylpyridine intermediate and a carboxylating agent synthon (e.g., CO2 or chloroformate).

C2-Br bond disconnection: This suggests a late-stage bromination of a 6-propylpyridine-4-carboxylic acid precursor. The corresponding synthon would be an electrophilic bromine source (Br+).

C6-Propyl bond disconnection: This approach involves the alkylation of a 2-bromo-pyridine-4-carboxylic acid derivative. This points to a propyl nucleophile (e.g., propyl Grignard) or an electrophile, depending on the specific reaction.

A plausible retrosynthetic pathway might prioritize the formation of the pyridine ring first, followed by sequential functionalization. An alternative is a convergent approach where substituted fragments are combined to form the ring, such as in the Hantzsch pyridine synthesis. advancechemjournal.comijnrd.org The most effective strategies often involve disconnections that lead to readily accessible and highly functionalizable intermediates, such as substituted pyridine N-oxides or pre-functionalized pyridines where innate reactivity patterns can be exploited for regioselective modification.

Evolution of Synthetic Routes to Pyridine Carboxylic Acid Architectures

The synthesis of pyridine and its derivatives has evolved significantly from classical condensation reactions to modern, highly selective catalytic methods. researchgate.netresearchgate.net

Classical Syntheses: The Hantzsch Dihydropyridine Synthesis, first reported in 1881, is a foundational method involving the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. ijnrd.org The Chichibabin reaction allows for the direct amination of pyridine at the 2-position, demonstrating an early example of direct C-H functionalization. wikipedia.org For pyridine carboxylic acids specifically, early methods often relied on the oxidation of alkylpyridine side chains, such as the commercial production of isonicotinic acid (pyridine-4-carboxylic acid) from the ammoxidation of 4-picoline. wikipedia.org

Modern Methodologies: Contemporary approaches offer greater control and substrate scope. These include:

Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated pyridine precursors allow for the precise introduction of carbon substituents.

C-H Functionalization: The direct functionalization of pyridine C-H bonds has become a major focus. This avoids the need for pre-functionalization (e.g., halogenation), making syntheses more atom-economical. The Minisci reaction, for instance, allows for the radical alkylation of electron-deficient pyridines. nih.gov

Ring-Forming Reactions: Modern cycloaddition reactions and transition-metal-catalyzed annulations provide novel pathways to construct the pyridine ring with predefined substitution patterns.

This evolution from harsh, multi-step classical methods to milder, more direct modern techniques has significantly expanded the accessibility of complex pyridine carboxylic acid architectures. nih.gov

Precision Regioselective Bromination Techniques in Pyridine Systems

Achieving regioselective bromination of the pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. wikipedia.org Direct bromination often requires harsh conditions and can lead to a mixture of products. Several advanced strategies have been developed to overcome this.

Activation via N-Oxidation: The formation of a pyridine N-oxide activates the ring towards electrophilic substitution, primarily at the C2 and C4 positions. researchgate.net Subsequent deoxygenation restores the pyridine. This is a widely used tactic to control regioselectivity. Baran et al. developed a method for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium bromide as a mild bromine source, avoiding harsh reagents like Br2 or POBr3.

Directed Ortho-Metalation (DoM): The use of a directing group to guide a metalating agent (like n-butyllithium) to a specific position, followed by quenching with an electrophilic bromine source (e.g., Br2, CBr4), is a powerful method for achieving high regioselectivity.

Halogen Exchange: Lithiation of a pre-existing halopyridine (e.g., an iodopyridine) followed by quenching with bromine can provide a regiochemically defined product.

Modern Catalytic Methods: Selectfluor, in combination with lithium bromide (LiBr), has been used for the regioselective bromination of 2-aminopyridines. rsc.org

The choice of method depends on the existing substituents on the pyridine ring, which can influence both the electronic and steric environment of the C-H bonds.

| Method | Key Reagents | Typical Regioselectivity | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Bromination | Br2, Lewis Acid | C3 (often requires harsh conditions) | Direct C-H functionalization | Low reactivity, poor selectivity |

| N-Oxide Activation | 1. m-CPBA; 2. POBr3 or Ts2O/TBAB | C2, C4 | Mild conditions, high regioselectivity | Requires extra oxidation/deoxygenation steps |

| Directed Ortho-Metalation | Directing Group, n-BuLi, Br2 | Ortho to directing group | Excellent regiocontrol | Requires a suitable directing group |

| Selectfluor-Mediated | Selectfluor, LiBr rsc.org | Dependent on substrate (e.g., C5 in 2-aminopyridine) rsc.org | Mild conditions | Substrate scope may be limited |

Stereoselective and Regioselective Introduction of Alkyl Substituents on Pyridine Rings

The regioselective installation of alkyl groups onto a pyridine ring is a common synthetic objective. organic-chemistry.org While stereoselectivity is not a factor for the introduction of a simple propyl group, regioselectivity is critical.

Nucleophilic Addition to Activated Pyridines: The reaction of organometallic reagents, such as Grignard or organolithium reagents, with pyridine N-oxides is a classic and effective method for introducing substituents at the C2 position with high regioselectivity. acs.org

Minisci Reaction: This radical-based reaction is highly effective for alkylating electron-deficient heterocycles. It typically provides functionalization at the C2 or C4 positions. A significant challenge can be controlling the C2 vs. C4 selectivity.

C4-Alkylation via Blocking Groups: To address the challenge of C4-selective functionalization, methods using removable blocking groups have been developed. A maleate-derived blocking group can be installed on the pyridine nitrogen, which then directs Minisci-type decarboxylative alkylation exclusively to the C4 position. nih.govchemrxiv.orgresearchgate.net This strategy is operationally simple, scalable, and avoids the formation of regioisomers. nih.govchemrxiv.org

Transition-Metal Catalyzed Cross-Coupling: For pre-halogenated pyridines, cross-coupling reactions are a reliable way to introduce alkyl groups at a specific position. For example, a 6-bromopyridine derivative could be coupled with a propyl-organometallic reagent under palladium or nickel catalysis.

| Method | Key Reagents | Typical Regioselectivity | Mechanism | Key Features |

|---|---|---|---|---|

| Grignard + N-Oxide | R-MgX, Pyridine N-Oxide organic-chemistry.orgacs.org | C2 | Nucleophilic Addition | High C2 selectivity, well-established acs.org |

| Minisci Reaction | R-COOH, AgNO3, (NH4)2S2O8nih.gov | C2/C4 | Radical Addition | Good for late-stage functionalization, can have selectivity issues |

| Minisci with Blocking Group | Maleate-derived N-blocking group, Minisci reagents nih.govchemrxiv.org | C4 | Radical Addition | Excellent C4 selectivity, scalable, avoids acid nih.govchemrxiv.org |

| Suzuki/Negishi Coupling | Halo-pyridine, R-B(OR)2 or R-ZnX, Pd/Ni catalyst | Position of halogen | Catalytic Cross-Coupling | High functional group tolerance, reliable |

Modern Carboxylation Methods at the C4 Position of Pyridines

Introducing a carboxylic acid group at the C4 position of a pyridine ring is a key transformation for accessing isonicotinic acid derivatives. chemistryviews.org While classical methods like the oxidation of a 4-methyl group are effective, they are not suitable for substrates lacking such a precursor. wikipedia.org Modern C-H functionalization approaches offer a more direct route.

A recently developed method by Wang and colleagues provides a practical and selective C4-carboxylation of pyridines using carbon dioxide (CO2). chemistryviews.org This one-pot protocol involves two key steps:

C-H Phosphination: The pyridine is first subjected to a C-H phosphination reaction, which selectively installs a phosphonium salt at the C4 position.

Copper-Catalyzed Carboxylation: The resulting pyridylphosphonium salt is then carboxylated using CO2 (at 1 atm) in the presence of a copper catalyst (CuCl), a ligand (TMEDA), and a reductant (ZnEt2). chemistryviews.org

This method is notable for its mild reaction conditions (room temperature), good functional group tolerance, and high C4 selectivity. It represents a significant advance for the late-stage carboxylation of complex pyridine-containing molecules. chemistryviews.org

Multi-Step Synthetic Pathways for this compound

By combining the modern methodologies discussed above, a plausible and efficient multi-step synthesis for this compound can be designed. One potential pathway starting from a simple, commercially available pyridine is outlined below:

Route Example:

C4-Alkylation of Pyridine: Start with pyridine and introduce a propyl group at the C4 position. This can be achieved with high regioselectivity using the Minisci reaction with a removable maleate-derived blocking group, as described by MacMillan and coworkers. nih.gov The alkyl donor would be butyric acid.

N-Oxidation: The resulting 4-propylpyridine is then oxidized to 4-propylpyridine N-oxide using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA). This step activates the C2 and C6 positions for subsequent functionalization.

Regioselective Bromination: The 4-propylpyridine N-oxide is then regioselectively brominated at the C2 position. Given the directing effect of the N-oxide, treatment with a suitable brominating system (e.g., POBr3 or Ts2O/TBAB) would be expected to favor substitution at the C2/C6 positions. Careful control of stoichiometry may be required to achieve mono-bromination.

Deoxygenation: The N-oxide is removed via deoxygenation (e.g., using PCl3 or PPh3) to yield 2-bromo-4-propylpyridine.

Final Carboxylation: The final step would involve the conversion of the 4-propyl group to the 4-carboxylic acid via oxidation (e.g., using KMnO4 or Na2Cr2O7/H2SO4). This is a classical but effective transformation.

An alternative modern route might involve establishing the 2-bromo-6-propylpyridine core first and then applying the copper-catalyzed C4-carboxylation with CO2 as the final step. chemistryviews.org The feasibility of this would depend on the compatibility of the starting material with the C-H phosphination conditions.

The success of any multi-step synthesis hinges on the optimization of each individual step to maximize yield and purity. Key parameters that require systematic optimization include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. researchgate.net

For a critical step like the copper-catalyzed C4-carboxylation, the reported conditions provide a robust starting point. chemistryviews.org However, for a new substrate, fine-tuning may be necessary.

| Parameter | Component | Typical Condition | Impact on Reaction |

|---|---|---|---|

| Catalyst | CuCl | Catalytic amount | Essential for the C-P to C-C bond transformation. Loading can affect reaction rate and yield. |

| Ligand | TMEDA | Stoichiometric to catalyst | Stabilizes the copper catalyst and modulates its reactivity. |

| Reductant | ZnEt2 | Stoichiometric amount | Required for the catalytic cycle, likely to generate the active Cu(I) species. |

| Solvent | DMA | Reaction medium | Solubility of reagents and intermediates; can influence reaction rates. |

| Temperature | Room Temperature | 20-25 °C | Mild conditions enhance functional group tolerance and prevent side reactions. |

| Atmosphere | CO2 | 1 atm | Acts as the C1 source for the carboxyl group. Pressure could be varied to influence rate. |

Advanced Purification Strategies and Scalability Considerations

The isolation and purification of this compound to the high purity levels required for many applications, particularly in pharmaceuticals and materials science, often necessitates advanced purification techniques beyond simple filtration and recrystallization. The scalability of the synthesis process is a critical factor in the transition from laboratory-scale production to industrial manufacturing, presenting a unique set of challenges and considerations.

Advanced Purification Strategies

For the purification of this compound, a multi-step approach is often employed to remove impurities such as starting materials, reagents, and by-products from the synthesis. The choice of purification method is dictated by the physical and chemical properties of the target compound and its impurities.

Crystallization: Recrystallization is a fundamental technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield. For pyridine carboxylic acids, solvent systems ranging from polar protic solvents like ethanol (B145695) or isopropanol to mixed solvent systems involving esters and alkanes may be effective. A systematic screening of solvents and optimization of conditions such as cooling rate and agitation are essential for developing a robust crystallization process.

Chromatography: When crystallization alone is insufficient to achieve the desired purity, chromatographic methods are employed.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is capable of providing very high purity material and is often used for the purification of small to medium quantities of high-value compounds. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase is critical for achieving good separation.

Column Chromatography: For larger scale purification, column chromatography using silica gel or other stationary phases can be effective. While often more labor-intensive and solvent-consuming than crystallization, it can be a necessary step to remove closely related impurities.

The table below summarizes potential purification strategies and their applicability.

| Purification Technique | Scale of Operation | Typical Impurities Removed | Advantages | Disadvantages |

| Recrystallization | Lab to Industrial | Starting materials, major by-products | Cost-effective, scalable | Limited by solubility, may not remove closely related impurities |

| Preparative HPLC | Lab to Pilot | Isomers, minor by-products | High purity achievable | Expensive, solvent-intensive, limited scalability |

| Column Chromatography | Lab to Pilot | Wide range of impurities | Versatile | Solvent-intensive, can be time-consuming |

Scalability Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting involves addressing several key challenges to ensure the process is safe, efficient, and economically viable.

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale can become difficult to manage on a larger scale. Exothermic reactions, for example, require efficient heat dissipation to prevent runaway reactions. A thorough understanding of the reaction kinetics and thermodynamics is essential for designing appropriate reactor systems and control strategies.

Mass Transfer: In heterogeneous reactions or multi-phase systems, mass transfer limitations can significantly impact reaction rates and yields. Efficient mixing and agitation become critical at larger scales to ensure that reactants are brought into contact effectively.

Work-up and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can become bottlenecks in a large-scale process. The choice of work-up procedures must consider factors such as solvent volumes, phase separation efficiency, and the handling of large quantities of solids. The development of a robust and scalable work-up and isolation procedure is a critical aspect of process development.

Process Safety: A comprehensive safety assessment is required before scaling up any chemical process. This includes identifying potential hazards such as toxic reagents, exothermic reactions, and flammable solvents, and implementing appropriate engineering controls and safety procedures to mitigate these risks.

Innovations in Green Chemistry for the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and improve sustainability. Innovations in this area for the synthesis of this compound and related pyridine derivatives focus on reducing waste, eliminating hazardous reagents, and improving energy efficiency.

Development of Catalyst-Free and Solvent-Free Methodologies

Traditional methods for the synthesis of pyridine derivatives often rely on the use of catalysts, which can be expensive, toxic, and difficult to remove from the final product. Similarly, the use of large volumes of organic solvents contributes to environmental pollution and poses safety risks.

Catalyst-Free Synthesis: Research into catalyst-free methods for the functionalization of pyridine rings is an active area. These approaches often utilize alternative activation methods, such as photochemical or electrochemical techniques, to promote the desired reaction without the need for a traditional catalyst. For instance, direct C-H functionalization under catalyst-free conditions represents a highly atom-economical approach to introducing substituents onto the pyridine ring.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in a melt phase, can significantly reduce waste and simplify product isolation. Solvent-free bromination of pyridine derivatives has been explored using reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), potentially offering a greener alternative to traditional bromination methods that use halogenated solvents. google.com

The following table highlights the advantages of catalyst-free and solvent-free approaches.

| Methodology | Key Advantages |

| Catalyst-Free | Reduces cost, simplifies purification, avoids catalyst toxicity issues. |

| Solvent-Free | Minimizes solvent waste, reduces environmental impact, can lead to higher reaction rates. |

Application of Flow Chemistry Techniques for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of this compound, particularly in terms of efficiency, safety, and scalability.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields, shorter reaction times, and improved selectivity.

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. This is particularly relevant for potentially hazardous steps such as bromination.

Seamless Scalability: Scaling up a flow process is typically more straightforward than scaling up a batch process. Instead of redesigning the reactor, the production rate can be increased by running the system for longer periods or by using multiple reactors in parallel. The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow microwave reactors, showcasing the potential for rapid and efficient production. beilstein-journals.org

Assessment of Atom Economy and Sustainability Metrics

To quantify the "greenness" of a chemical process, several metrics have been developed. The most common of these are atom economy and the Environmental Factor (E-factor).

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%. For a hypothetical synthesis of this compound, the atom economy would depend on the specific synthetic route chosen. For example, a direct C-H functionalization approach would have a higher atom economy than a multi-step synthesis involving protecting groups and leaving groups.

Environmental Factor (E-Factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product. libretexts.org A lower E-factor indicates a more environmentally friendly process. The E-factor takes into account not only the by-products of the reaction but also solvent losses, reagent excesses, and work-up waste. The fine chemicals and pharmaceutical industries have traditionally had very high E-factors, often ranging from 5 to over 100. libretexts.org

To illustrate these concepts, a hypothetical synthesis of this compound could be considered. A plausible route might involve the bromination and subsequent oxidation of a 2-propyl-4-methylpyridine precursor. The atom economy and E-factor for such a process would be calculated based on the specific reagents, solvents, and yields of each step. The goal of green chemistry is to design synthetic routes that maximize atom economy and minimize the E-factor.

The table below provides a conceptual comparison of different synthetic approaches based on green chemistry metrics.

| Synthetic Approach | Potential Atom Economy | Potential E-Factor |

| Traditional Multi-Step Synthesis | Low to Moderate | High |

| Direct C-H Functionalization | High | Low |

| Flow Chemistry Synthesis | Moderate to High | Moderate to Low |

By embracing these innovations in green chemistry, the synthesis of this compound can be made more sustainable, efficient, and cost-effective.

Elucidating the Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 Propylpyridine 4 Carboxylic Acid

Reactivity Profile of the Bromine Moiety

The bromine atom at the C2 position of the pyridine (B92270) ring is the primary site of reactivity for many important synthetic transformations. Its susceptibility to displacement and its ability to participate in catalytic cycles make it a valuable precursor for the synthesis of more complex pyridine derivatives.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. In this reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is favored by the presence of electron-withdrawing groups on the aromatic ring. researchgate.netacs.orgresearchgate.net

The general mechanism for the SNAr reaction of a 2-bromopyridine (B144113) with a nucleophile (Nu-) is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including the nitrogen atom.

Elimination of the leaving group: The bromide ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted pyridine.

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring. Stronger nucleophiles and polar aprotic solvents generally favor the reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromine atom of 2-bromo-6-propylpyridine-4-carboxylic acid is an excellent handle for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide. nih.govresearchgate.net For 2-bromopyridine derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position.

The reaction of a 2-bromopyridine derivative with a boronic acid (R-B(OH)2) typically proceeds under the following conditions:

Palladium catalyst: Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand.

Base: Na2CO3, K2CO3, Cs2CO3, or K3PO4.

Solvent: Toluene, dioxane, or DMF/water mixtures.

A study on the Suzuki-Miyaura coupling of 2-bromopyridine with various arylboronic acids demonstrated high yields using a ligand-free Pd(OAc)2 catalyst in aqueous isopropanol. researchgate.net

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Phenylpyridine | 96 |

| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine | 98 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 96 |

| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)pyridine | 96 |

Data adapted from a study on 2-bromopyridine, a close analog of the subject compound. researchgate.net

Limitations of the Suzuki-Miyaura coupling can include steric hindrance from bulky substituents near the reaction site and the potential for side reactions, such as protodeborylation of the boronic acid. The presence of the carboxylic acid group in the target molecule might require protection or careful optimization of reaction conditions to avoid interference. reddit.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. chemspider.comnih.gov This reaction is particularly useful for forming carbon-carbon bonds, including sp2-sp2, sp2-sp3, and sp2-sp linkages. For 2-bromopyridine derivatives, the Negishi coupling offers a powerful method for introducing a variety of organic fragments.

The general pathway for the Negishi coupling of a 2-bromopyridine with an organozinc reagent (R-ZnX) involves the standard palladium catalytic cycle. An efficient Negishi cross-coupling for substituted 2,2'-bipyridines using tetrakis(triphenylphosphine)palladium(0) as a catalyst has been reported for both 2-bromo- and 2-chloropyridines. organic-chemistry.org

| 2-Halopyridine | Organozinc Reagent | Product | Yield (%) |

| 2-Bromopyridine | 2-Pyridylzinc chloride | 2,2'-Bipyridine | 95 |

| 2-Bromo-5-ethylpyridine | 2-Pyridylzinc chloride | 5-Ethyl-2,2'-bipyridine | 85 |

| 2-Chloropyridine | 2-Pyridylzinc chloride | 2,2'-Bipyridine | 75 |

Data from a study on analogous 2-halopyridines. organic-chemistry.org

The selectivity of the Negishi coupling can be influenced by the relative reactivity of different C-X bonds. For instance, in dihalopyridines, the more reactive C-Br bond can often be selectively coupled over a C-Cl bond. The functional group tolerance of the Negishi coupling is generally good, but strongly acidic protons, like that of the carboxylic acid, may need to be masked. rsc.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatic compounds. For 2-bromopyridine derivatives, the Sonogashira coupling provides a direct route to 2-alkynylpyridines.

Typical conditions for the Sonogashira coupling of a 2-bromopyridine with a terminal alkyne (R-C≡CH) are:

Palladium catalyst: Pd(PPh3)2Cl2 or Pd(OAc)2 with a phosphine ligand.

Copper co-catalyst: CuI.

Base: A strong amine base such as triethylamine (B128534) (Et3N) or diisopropylamine (B44863) (i-Pr2NH).

Solvent: THF or DMF.

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes reported high yields. scirp.org While the substitution pattern is different, the reactivity of the C-Br bond is comparable.

Data from a study on analogous 2-amino-3-bromopyridines. scirp.org

Alkynylation strategies often involve the use of a slight excess of the alkyne and careful control of the reaction temperature to minimize side reactions, such as the homocoupling of the alkyne (Glaser coupling). The carboxylic acid group on the target molecule is generally compatible with Sonogashira conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgresearchgate.netuvic.ca This reaction is a powerful tool for the synthesis of arylamines, which are important structural motifs in many pharmaceuticals and materials. For 2-bromopyridine derivatives, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position.

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed. nih.gov

Data from a study on 2-bromopyridine, a close analog of the subject compound. nih.gov

The success of the Buchwald-Hartwig amination is often dependent on the choice of the phosphine ligand and the base. Bulky, electron-rich phosphine ligands are commonly used to facilitate the catalytic cycle. The carboxylic acid group in the target compound would likely need to be protected as an ester to prevent acid-base reactions with the amine and the strong base typically used in this reaction. mit.edu

Catalytic and Stoichiometric Reductive Debromination

Reductive debromination is a fundamental transformation that replaces the carbon-bromine bond with a carbon-hydrogen bond, yielding 6-propylpyridine-4-carboxylic acid. This can be achieved through both catalytic and stoichiometric methods.

Catalytic Reductive Debromination: This method typically involves the use of a transition metal catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis. A base, such as triethylamine or sodium acetate, is often added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing catalyst deactivation and promoting the catalytic cycle. A direct parallel can be drawn from the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid, which is effectively converted to pyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium. researchgate.net

Stoichiometric Reductive Debromination: Stoichiometric methods often employ organometallic reagents or hydride sources. For instance, treatment with an organolithium reagent like n-butyllithium at low temperatures can induce a halogen-metal exchange, forming a lithiated pyridine intermediate. This intermediate can then be quenched with a proton source, such as water or methanol (B129727), to afford the debrominated product. Alternatively, reducing agents like zinc dust in acetic acid can also effect the debromination through a single electron transfer mechanism.

Below is a table summarizing typical conditions for these transformations, based on established procedures for related bromopyridines.

| Method | Reagents and Conditions | Product | Mechanism Highlights |

| Catalytic | H₂, Pd/C (5-10 mol%), Et₃N, Methanol, RT, 1-24h | 6-Propylpyridine-4-carboxylic acid | Oxidative addition of Ar-Br to Pd(0), followed by hydrogenolysis. |

| Stoichiometric | 1) n-BuLi, THF, -78°C; 2) H₂O | 6-Propylpyridine-4-carboxylic acid | Halogen-metal exchange followed by protonolysis of the aryl-lithium intermediate. |

| Stoichiometric | Zn dust, Acetic Acid, 25-50°C | 6-Propylpyridine-4-carboxylic acid | Single electron transfer from the metal surface to the C-Br bond. |

Directed Ortho-Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this compound, the deprotonated carboxylate group (formed by initial reaction with the organolithium base) serves as a potent directed metalation group (DMG). organic-chemistry.org The pyridine nitrogen also influences the acidity of adjacent protons. The reaction involves the deprotonation of an aromatic C-H bond ortho to the DMG by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or sec-butyllithium, to form a lithiated intermediate. uwindsor.caclockss.org

For this specific molecule, metalation is expected to occur regioselectively at the C-3 or C-5 position. The C-3 position is activated by both the adjacent carboxylate DMG and the ring nitrogen. The C-5 position is activated by the ring nitrogen and is adjacent to the propyl group. Steric hindrance from the propyl group might favor metalation at the C-3 position. The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups. researchgate.net

The table below illustrates potential outcomes of DoM followed by electrophilic quenching.

| Position of Metalation | Electrophile (E⁺) | Reagent Example | Product Structure |

| C-3 | Iodide | I₂ | 2-Bromo-3-iodo-6-propylpyridine-4-carboxylic acid |

| C-3 | Aldehyde/Ketone | Benzaldehyde (PhCHO) | 2-Bromo-3-(hydroxy(phenyl)methyl)-6-propylpyridine-4-carboxylic acid |

| C-3 | Alkyl Halide | Methyl Iodide (CH₃I) | 2-Bromo-3-methyl-6-propylpyridine-4-carboxylic acid |

| C-5 | Silyl Halide | Trimethylsilyl chloride (TMSCl) | 2-Bromo-5-(trimethylsilyl)-6-propylpyridine-4-carboxylic acid |

| C-5 | Carbon Dioxide | CO₂ (gas), then H⁺ workup | 2-Bromo-6-propylpyridine-4,5-dicarboxylic acid |

Reactivity of the Carboxylic Acid Functionality

Mechanisms of Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester via several methods, most commonly through Fischer esterification. This acid-catalyzed reaction involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an alcohol (e.g., methanol or ethanol) forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen by the solvent or a conjugate base regenerates the acid catalyst and yields the final ester product.

Amidation: Direct reaction of the carboxylic acid with an amine is generally difficult as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically required to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile, which is then readily attacked by the amine nucleophile. The ensuing collapse of the tetrahedral intermediate yields the amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC).

Investigating Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from pyridine-4-carboxylic acids is generally challenging. The stability of the resulting carbanion intermediate is a key factor. For pyridinecarboxylic acids, the mechanism often involves the zwitterionic form of the molecule, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. stackexchange.com The rate of decarboxylation for picolinic acid (pyridine-2-carboxylic acid) is significantly greater than that for isonicotinic acid (pyridine-4-carboxylic acid), which is attributed to the ability of the nitrogen atom to stabilize the transition state in the 2-position. stackexchange.comcdnsciencepub.com

Potential pathways for the decarboxylation of this compound include:

Thermal Decarboxylation: Requires very high temperatures and may proceed through a zwitterionic intermediate, leading to the formation of 2-bromo-6-propylpyridine. The presence of substituents can influence the required temperature. researchgate.net

Acid-Catalyzed Decarboxylation: Heating in a strong mineral acid can promote decarboxylation. The reaction proceeds through protonation of the ring, which facilitates the cleavage of the C-COOH bond. researchgate.net

Metal-Catalyzed Decarboxylation: Certain transition metals, such as copper or silver, can catalyze the decarboxylation. This often occurs via the formation of a metal carboxylate salt, which upon heating, facilitates the extrusion of CO₂ and formation of an organometallic intermediate that is subsequently protonated. This approach is related to the Hunsdiecker reaction, where a silver carboxylate is treated with bromine to yield an aryl bromide. nih.govacs.org

| Pathway | Typical Conditions | Plausible Intermediate | Notes |

| Thermal | High temperature ( >200 °C), inert solvent (e.g., diphenyl ether) | Zwitterion / 4-pyridyl carbanion | Generally low yielding and requires harsh conditions. |

| Acid-Catalyzed | Concentrated HCl or H₂SO₄, heat (120-180 °C) | N-protonated pyridine | Rate is highly dependent on pH and substrate structure. cdnsciencepub.com |

| Metal-Catalyzed | Cu(I) oxide or Ag₂O in quinoline, heat | Organocopper or organosilver species | Can proceed under milder conditions compared to thermal methods. |

Synthesis of Reactive Acid Halides and Anhydrides

Acid Halides: The carboxylic acid can be readily converted into its more reactive acid chloride derivative, 2-bromo-6-propylpyridine-4-carbonyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.ai The reaction with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and driving the reaction to completion.

Anhydrides: Symmetrical anhydrides can be synthesized by reacting the acid chloride with a carboxylate salt (e.g., sodium 2-bromo-6-propylpyridine-4-carboxylate), which is generated by treating the parent carboxylic acid with a base like pyridine. This reaction is a nucleophilic acyl substitution where the carboxylate anion attacks the highly electrophilic carbonyl carbon of the acid chloride, displacing the chloride leaving group. Alternatively, dehydrating agents like phosphorus pentoxide (P₄O₁₀) can be used to form the anhydride (B1165640) directly from two equivalents of the carboxylic acid, though this method is often less efficient.

Formation and Reactivity of Metal Carboxylate Complexes (Chemical Complexation)

This compound is an excellent ligand for forming coordination complexes with a wide range of metal ions. It can act as a bidentate chelating ligand, coordinating to a metal center through both the pyridine nitrogen atom and one of the carboxylate oxygen atoms to form a stable five- or six-membered ring. dergipark.org.trsjctni.edu This bidentate N,O-chelation is a common binding mode for pyridine carboxylic acids. ajol.info

The carboxylate group itself offers diverse coordination modes, including monodentate, bidentate chelating, and bidentate bridging, allowing for the formation of mononuclear complexes or polynuclear coordination polymers. researchgate.net The specific coordination mode depends on factors such as the nature of the metal ion, the reaction stoichiometry, the solvent, and the presence of other coordinating ligands.

The formation of these complexes can significantly alter the reactivity of the organic ligand. For example, coordination to a Lewis acidic metal center can increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the metal center's own reactivity can be tuned by the electronic properties of the pyridine ligand.

| Metal Ion | Plausible Coordination Geometry | Potential Coordination Mode | Reference Analogue |

| Cu(II) | Square Planar or Distorted Octahedral | Bidentate (N, O-chelate) | Pyridine-2-carboxylic acid complexes. dergipark.org.tr |

| Zn(II) | Tetrahedral or Octahedral | Bidentate (N, O-chelate), Bridging Carboxylate | Dipicolinic acid complexes. ajol.info |

| Mn(II) | Octahedral | Bidentate (N, O-chelate) with aqua ligands | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid complexes. researchgate.net |

| Co(II) | Octahedral | Bidentate (N, O-chelate) with aqua ligands | Pyridine-3-carboxylic acid complexes. cdnsciencepub.com |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a focal point for chemical reactivity. As in other pyridine derivatives, this nitrogen can act as a nucleophile or a base, participating in reactions such as N-oxidation and quaternization. The electronic environment of the nitrogen is significantly influenced by the substituents on the ring. The electron-donating alkyl group at C6 increases electron density, while the electron-withdrawing bromine atom at C2 and the carboxylic acid at C4 decrease it. This interplay of effects governs the nitrogen's reactivity.

N-Oxidation Reactions and Their Regioselectivity

N-oxidation is a characteristic reaction of pyridines, typically achieved by treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the pyridine nitrogen to a pyridine N-oxide. The resulting N-oxide group alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution and providing a handle for further functionalization.

For this compound, the N-oxidation is subject to the electronic influence of its substituents. Electron-withdrawing groups generally decrease the nucleophilicity of the pyridine nitrogen, making oxidation more difficult compared to unsubstituted pyridine. nih.gov Conversely, electron-donating groups enhance nucleophilicity. In this molecule, the weakly electron-donating propyl group at the C6 position is opposed by the strongly electron-withdrawing bromo and carboxylic acid groups at the C2 and C4 positions, respectively. The net effect is a deactivation of the nitrogen atom, likely requiring more forcing conditions for oxidation to proceed efficiently.

Regioselectivity is not a factor in the N-oxidation of this specific monosubstituted pyridine ring itself, as there is only one nitrogen atom to be oxidized. However, the presence of the N-oxide functionality dramatically alters the regioselectivity of subsequent reactions on the pyridine ring. For instance, halogenation of pyridine N-oxides can be highly regioselective, often favoring the C2 position. acs.orgyoutube.com

Table 1: Factors Influencing N-Oxidation of this compound

| Factor | Influence on Nitrogen Atom | Effect on N-Oxidation Rate |

|---|---|---|

| Propyl Group (C6) | Electron-donating (inductive effect) | Increases electron density, slightly activating |

| Bromo Group (C2) | Electron-withdrawing (inductive effect) | Decreases electron density, deactivating |

| Carboxylic Acid (C4) | Electron-withdrawing (resonance/inductive) | Decreases electron density, strongly deactivating |

Quaternization and Ionic Liquid Formation

The nitrogen atom of this compound can act as a nucleophile, reacting with alkylating agents such as alkyl halides to form a quaternary pyridinium (B92312) salt. This reaction is known as quaternization. nih.gov The formation of these salts is a critical step in the synthesis of pyridinium-based ionic liquids (ILs), which are salts that are liquid at or near room temperature. alfa-chemistry.com

The reactivity of the nitrogen atom in quaternization is governed by both electronic and steric factors. nih.gov

Electronic Effects : The electron-withdrawing nature of the bromo and carboxylic acid substituents decreases the nucleophilicity of the nitrogen, potentially slowing the reaction rate.

Steric Effects : The presence of substituents at the C2 (bromo) and C6 (propyl) positions creates significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the alkylating agent, thereby reducing the rate of quaternization. nih.gov

Despite these challenges, quaternization can often be achieved, for instance by using more reactive alkylating agents or harsher reaction conditions. The resulting pyridinium salt consists of the substituted pyridinium cation and the counter-anion from the alkylating agent (e.g., bromide, iodide). These salts can then be used to form ionic liquids through an anion exchange reaction. rsc.org The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, are determined by the structure of both the cation (the substituted pyridinium) and the anion. alfa-chemistry.comtandfonline.com

Table 2: Synthesis and Characteristics of Pyridinium-Based Ionic Liquids

| Step | Description | Reagents for this compound | Product |

|---|---|---|---|

| 1. Quaternization | The pyridine nitrogen attacks an alkyl halide to form a pyridinium salt. rsc.org | An alkyl halide (e.g., 1-bromobutane) | N-butyl-2-bromo-6-propylpyridine-4-carboxylic acid bromide |

| 2. Anion Metathesis | The halide anion is exchanged for a different anion to modify the IL's properties. rsc.org | A salt with the desired anion (e.g., KPF₆, NaBF₄) | N-butyl-2-bromo-6-propylpyridine-4-carboxylic acid hexafluorophosphate/tetrafluoroborate |

Reactivity and Functionalization of the Propyl Side Chain

Selective C-H Activation and Functionalization Strategies

Direct functionalization of the C-H bonds of the propyl side chain is a powerful strategy for molecular elaboration, avoiding the need for pre-installed functional groups. rsc.org Common strategies for C-H activation on alkyl chains attached to aromatic systems include transition-metal-catalyzed reactions and radical-based methods. nih.govresearchgate.net

Transition-Metal Catalysis : Catalysts based on metals like palladium, rhodium, or ruthenium can mediate the selective activation of C-H bonds. beilstein-journals.org For a propyl chain, this can lead to reactions such as oxidation (to introduce hydroxyl or carbonyl groups), amination, or arylation. The regioselectivity of these reactions (i.e., which C-H bond on the propyl chain reacts) can often be controlled by the choice of catalyst and directing groups.

Radical Reactions : Radical-based C-H functionalization, such as the Minisci reaction, is particularly effective for electron-deficient heterocycles like pyridine. nih.govnih.gov While often targeting the ring itself, conditions can be tuned to favor functionalization of the alkyl side chain. For example, radical abstraction of a hydrogen atom from the propyl group, followed by trapping with another species, can lead to the introduction of various functional groups. The benzylic-like position (the carbon atom of the propyl group directly attached to the pyridine ring) is often the most reactive site in such transformations.

Steric and Electronic Influence of the Propyl Group on Ring Reactivity

The propyl group at the C6 position exerts both steric and electronic effects that modulate the reactivity of the entire molecule.

Steric Influence : The steric bulk of the propyl group at the C6 position significantly hinders reactions at adjacent sites. mdpi.com This includes:

The Nitrogen Atom : As discussed previously, it sterically impedes N-oxidation and quaternization.

The C5 Position : The propyl group can block or slow the approach of reagents to the C5 position of the pyridine ring, potentially influencing the regioselectivity of substitution reactions. This steric hindrance can be exploited to direct reactions to other, less hindered positions of the molecule. acs.org

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of this compound

In multifunctional molecules, controlling the selectivity of chemical reactions is paramount for achieving the desired product. mdpi.com For this compound, the presence of multiple reactive sites—the pyridine nitrogen, the carboxylic acid group, the C-Br bond, various C-H bonds on the ring, and the propyl side chain—presents significant challenges and opportunities in terms of selectivity.

Chemoselectivity : This refers to the preferential reaction of a reagent with one functional group over another. For example, when treating the molecule with a strong nucleophile, a reaction could potentially occur at several sites: nucleophilic aromatic substitution (SNAr) to displace the bromide at C2, attack at the electrophilic carbon of the carboxylic acid group, or deprotonation of the carboxylic acid. The outcome would depend on the nature of the nucleophile and the reaction conditions. Similarly, a reducing agent could potentially reduce the carboxylic acid or remove the bromo substituent.

Regioselectivity : This concerns the position at which a reaction occurs. For instance, in a C-H functionalization reaction targeting the pyridine ring, the directing effects of the existing substituents will determine the position of the new substituent. researchgate.netnih.gov The electron-withdrawing bromo and carboxylic acid groups generally direct nucleophilic attack to the C2, C4, and C6 positions, while the propyl group's steric hindrance and weak electronic donation add another layer of control. nih.gov

Stereoselectivity : This becomes relevant if a new chiral center is created during a reaction. mdpi.com For this compound, functionalization of the propyl side chain at the second carbon atom (the methylene (B1212753) group) could create a stereocenter, leading to the formation of enantiomers or diastereomers. Achieving high stereoselectivity in such a transformation would require the use of chiral catalysts or reagents.

Table 3: Potential Selective Transformations and Controlling Factors

| Reaction Type | Potential Sites of Reactivity | Key Selectivity Challenge | Factors for Control |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C2 (displacing Br) | Chemoselectivity (vs. attack at COOH) | Choice of nucleophile, temperature, solvent |

| C-H Arylation (e.g., Pd-catalyzed) | C3, C5 positions of the ring | Regioselectivity | Directing group strategy, ligand on the metal catalyst |

| Propyl Chain Oxidation | C-H bonds of the propyl group | Regioselectivity (which carbon) and Chemoselectivity (vs. ring) | Oxidant, catalyst system |

| Reduction | Carboxylic acid, C-Br bond | Chemoselectivity | Choice of reducing agent (e.g., NaBH₄ vs. LiAlH₄ vs. catalytic hydrogenation) |

Synthesis and Comprehensive Characterization of Novel Derivatives and Analogues

Systematic Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, allowing for its conversion into a range of functional groups with varied electronic and steric properties. Standard organic transformations can be employed to produce esters, amides, alcohols, and aldehydes.

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental step in modifying the compound's polarity, solubility, and reactivity.

Esters: Esterification of 2-bromo-6-propylpyridine-4-carboxylic acid can be readily achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an alcohol. mdpi.com This two-step process is often milder and more efficient. For instance, reacting the intermediate acyl chloride with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These ester derivatives can serve as building blocks for further modifications or as final target molecules.

Amides: Amide synthesis from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction, as the direct reaction is typically difficult. mdpi.com A more common and efficient route involves the initial conversion of the carboxylic acid to its acyl chloride, which then readily reacts with a wide range of amines to form the desired amide. mdpi.com Another approach is the direct amidation of the corresponding esters, which can react with alkali metal amidoboranes at room temperature without the need for a catalyst.

The reactivity of these synthesized esters and amides is diverse. Esters can undergo saponification to regenerate the carboxylic acid or can be subjected to reduction. Amides are generally more stable but can also be hydrolyzed under harsh acidic or basic conditions.

| Derivative Type | General Structure | Synthetic Reagents Example |

| Ester | 2-bromo-6-propylpyridine-4-carboxylate | Methanol, H₂SO₄ |

| Amide | N-substituted 2-bromo-6-propylpyridine-4-carboxamide | 1. Oxalyl Chloride; 2. Dimethylamine |

The reduction of the carboxylic acid group provides access to the corresponding primary alcohol and aldehyde, which are valuable synthetic intermediates.

Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carboxylic acid into a 1° alcohol. libretexts.orglibretexts.org The reaction typically proceeds via an aldehyde intermediate, which is immediately reduced further and cannot be isolated because it is more reactive than the starting carboxylic acid. libretexts.org The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally insufficient to reduce carboxylic acids directly. libretexts.org Catalytic hydrosilylation using manganese(I) complexes has also emerged as a method for reducing carboxylic acids to alcohols under milder conditions. nih.gov This would convert this compound into (2-bromo-6-propylpyridin-4-yl)methanol.

Aldehydes: The synthesis of aldehydes from carboxylic acids is challenging due to the high reactivity of the aldehyde product, which tends to be readily reduced to the alcohol. Specialized, less reactive reducing agents or multi-step procedures are required to stop the reduction at the aldehyde stage.

Introduction of Diverse Functionalities at the Bromine Position

The bromine atom at the C2 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds at the site of the bromo substituent. The Suzuki-Miyaura coupling is a particularly versatile method for this purpose. nih.govorganic-chemistry.orglibretexts.org This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

By employing this methodology, a wide array of aryl, heteroaryl, or vinyl groups can be introduced at the 2-position of the pyridine ring. For example, reacting this compound (or its ester derivative to avoid potential complications with the free acid) with phenylboronic acid would yield 2-phenyl-6-propylpyridine-4-carboxylic acid. reddit.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction efficiency, particularly with heteroaryl substrates. nih.gov

| Reaction Type | Coupling Partner Example | Potential Product | Catalyst System Example |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-phenyl-6-propylpyridine-4-carboxylic acid | Pd(OAc)₂, PCy₃ |

The bromine atom can also be replaced with various heteroatoms, such as nitrogen, oxygen, or sulfur, through transition metal-catalyzed cross-coupling reactions.

Carbon-Nitrogen Bonds: The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines, as well as other nitrogen sources like amides. wikipedia.orgacsgcipr.orgorganic-chemistry.org Applying this reaction to this compound allows for the introduction of diverse amino functionalities at the 2-position. For instance, coupling with morpholine (B109124) would produce 2-(morpholin-4-yl)-6-propylpyridine-4-carboxylic acid. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines has been specifically developed. nih.gov Copper-catalyzed methods also provide an alternative route for C-N bond formation. google.com

Carbon-Oxygen and Carbon-Sulfur Bonds: Analogous to C-N bond formation, palladium-catalyzed methods can be used to form C-O and C-S bonds. The reaction of this compound with phenols or thiols, under conditions similar to the Buchwald-Hartwig amination, can yield the corresponding aryl ethers and thioethers, respectively.

Chemical Modifications and Elaborations of the Propyl Side Chain

The propyl group at the C6 position, while generally less reactive than the other functional groups, offers possibilities for further chemical modification. The carbon atom of the propyl chain directly attached to the pyridine ring is analogous to a benzylic position and can be a site for functionalization.

Reactions such as radical halogenation could potentially introduce a bromine atom at this position, which could then be displaced by various nucleophiles to introduce new functional groups. However, achieving selectivity for this position over reactions at the pyridine ring itself can be challenging and would require careful optimization of reaction conditions. Given the lack of specific literature for this substrate, such modifications remain a theoretical possibility based on general principles of side-chain reactivity.

Generation of Pyridine Ring-Modified Analogues from this compound

The structural framework of this compound offers multiple avenues for modification, allowing for the systematic generation of a diverse library of analogues. The primary sites for chemical elaboration are the bromine atom at the 2-position, the propyl group at the 6-position, and the carboxylic acid at the 4-position. Strategic manipulation of these functional groups can significantly alter the physicochemical and pharmacological properties of the parent molecule.

The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing pyridines. wikipedia.org The reactivity of the C-Br bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. This allows for the displacement of the bromide with a wide array of nucleophiles, leading to a variety of 2-substituted analogues. For instance, reaction with alkoxides, such as sodium methoxide, can yield the corresponding 2-methoxy derivative. Similarly, treatment with amines or anilines can produce a range of 2-amino or 2-anilino compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, provide another powerful tool for modifying the pyridine core at the 2-position. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, introducing aryl, heteroaryl, alkyl, or alkynyl moieties. For example, a Suzuki coupling with an arylboronic acid can generate a 2-aryl-6-propylpyridine-4-carboxylic acid derivative.

The carboxylic acid group at the 4-position is readily converted into other functional groups. Standard esterification or amidation reactions can be employed to produce a library of esters and amides with varying steric and electronic properties. Reduction of the carboxylic acid can afford the corresponding hydroxymethyl derivative, which can be further functionalized, for example, by conversion to a halide and subsequent nucleophilic substitution.

The propyl group at the 6-position, while generally less reactive than the other functional groups, can also be a site for modification, potentially through free-radical halogenation followed by nucleophilic substitution, although such reactions may lack selectivity.

Below is an interactive data table summarizing potential synthetic modifications to generate analogues of this compound.

| Starting Material | Reagent(s) | Reaction Type | Potential Product |

| This compound | R-OH, Acid catalyst | Esterification | 2-Bromo-6-propylpyridine-4-carboxylate ester |

| This compound | R-NH₂, Coupling agent | Amidation | 2-Bromo-6-propyl-N-substituted-pyridine-4-carboxamide |

| This compound | NaOR | Nucleophilic Aromatic Substitution | 2-Alkoxy-6-propylpyridine-4-carboxylic acid |

| This compound | R-NH₂ | Nucleophilic Aromatic Substitution | 2-(Alkyl/Aryl)amino-6-propylpyridine-4-carboxylic acid |

| This compound | R-B(OH)₂, Pd catalyst | Suzuki Coupling | 2-Aryl-6-propylpyridine-4-carboxylic acid |

| This compound | R-C≡CH, Pd/Cu catalyst | Sonogashira Coupling | 2-Alkynyl-6-propylpyridine-4-carboxylic acid |

Chiral Derivatives and Stereochemical Aspects of Their Synthesis

The parent molecule, this compound, is achiral. The introduction of chirality into its derivatives can be a critical step in the development of compounds with specific biological activities, as stereoisomers often exhibit different pharmacological and toxicological profiles. Chirality can be introduced through several synthetic strategies, primarily by incorporating a chiral moiety or by creating a new stereocenter in a controlled manner.

A straightforward approach to synthesizing chiral derivatives is to couple the carboxylic acid group with a chiral amine or alcohol. mdpi.comnih.gov This amidation or esterification reaction forms a diastereomeric mixture if the chiral auxiliary is not enantiopure, or a single enantiomer if an enantiopure starting material is used. For instance, reacting this compound with an enantiopure chiral amine, such as (R)-α-methylbenzylamine, in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), would yield the corresponding chiral amide. The resulting diastereomers, if formed, can often be separated by chromatography.

Another strategy involves the introduction of a chiral center at the propyl group. While more synthetically challenging, this could be achieved through a multi-step sequence. For example, if a synthetic route to the parent compound allows for the introduction of the C3 side chain at a later stage, a chiral building block could be used. Alternatively, a prochiral derivative of the final compound could be subjected to an asymmetric reaction.

The stereochemical outcome of these reactions is a crucial consideration. When coupling with a chiral auxiliary, the stereochemical integrity of the auxiliary must be maintained. In reactions that create a new stereocenter, the diastereoselectivity or enantioselectivity of the process will determine the composition of the product mixture. Chiral chromatography and spectroscopic methods, such as NMR with chiral shift reagents, are essential tools for the characterization and separation of the resulting stereoisomers.

The following table outlines potential strategies for the synthesis of chiral derivatives.

| Starting Material | Chiral Reagent | Reaction Type | Potential Chiral Product |

| This compound | Enantiopure chiral amine (e.g., (R)-1-phenylethanamine) | Amidation | Chiral N-(1-phenylethyl)-2-bromo-6-propylpyridine-4-carboxamide |

| This compound | Enantiopure chiral alcohol (e.g., (S)-2-butanol) | Esterification | Chiral (S)-sec-butyl 2-bromo-6-propylpyridine-4-carboxylate |

| This compound | Chiral amino acid ester (e.g., L-Alanine methyl ester) | Amidation | Chiral 2-bromo-6-propyl-N-(1-methoxy-1-oxopropan-2-yl)pyridine-4-carboxamide |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Propylpyridine 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an unparalleled tool for the unambiguous assignment of the chemical structure of organic molecules in solution. For 2-Bromo-6-propylpyridine-4-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for assigning every proton and carbon atom in the molecule.

Multi-dimensional NMR techniques are critical for assembling the molecular puzzle. By correlating different nuclei through bonds or space, these experiments provide definitive evidence of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY is instrumental in identifying the connectivity within the propyl group by showing correlations between the CH₂ groups and the terminal CH₃ group. It would also confirm the coupling between the two protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). HSQC is used to assign the carbon signals based on the previously assigned proton signals. For instance, the proton signals of the pyridine ring and the propyl group would each show a cross-peak to their directly bonded carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for connecting different parts of the molecule. For example, the protons of the propyl group would show correlations to the C6 carbon of the pyridine ring, confirming the position of the propyl substituent. Similarly, the pyridine ring protons would show correlations to the carboxylic acid carbon, confirming its position at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. This technique is valuable for determining the conformation and stereochemistry of a molecule. In the case of this compound, NOESY could show correlations between the protons of the propyl group and the proton at the C5 position of the pyridine ring, providing insight into the preferred orientation of the propyl chain relative to the ring.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H3 | ~8.1 | ~125 | C2, C4, C5, COOH |

| H5 | ~7.9 | ~122 | C3, C4, C6 |

| Propyl-CH₂ (α) | ~2.9 | ~40 | C6, Propyl-CH₂ (β) |

| Propyl-CH₂ (β) | ~1.8 | ~22 | Propyl-CH₂ (α), Propyl-CH₃ |

| Propyl-CH₃ | ~1.0 | ~14 | Propyl-CH₂ (α), Propyl-CH₂ (β) |

| COOH | ~13.0 (broad) | ~165 | C3, C4, C5 |

| C2 (C-Br) | - | ~145 | H3 |

| C4 (C-COOH) | - | ~150 | H3, H5 |

| C6 (C-propyl) | - | ~162 | H5, Propyl-CH₂ (α) |

Note: Predicted chemical shifts are based on analogous structures and general substituent effects on pyridine rings. Actual experimental values may vary.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of a substance. Unlike other spectroscopic techniques, the signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards. For this compound, a ¹H qNMR experiment could be performed by adding a known amount of an internal standard with a distinct resonance to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from the analyte with that of the standard, the purity of the synthesized compound can be accurately determined. Furthermore, qNMR can be employed to monitor the progress of the synthesis of this compound by tracking the disappearance of reactant signals and the appearance of product signals over time.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination